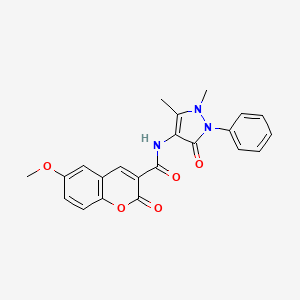

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyrazole ring and a chromene-carboxamide moiety. The pyrazole core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is linked via an amide bond to a 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid group.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c1-13-19(21(27)25(24(13)2)15-7-5-4-6-8-15)23-20(26)17-12-14-11-16(29-3)9-10-18(14)30-22(17)28/h4-12H,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMCCWXYJUVZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with pyrazole and chromene scaffolds exhibit promising anticancer properties. A study demonstrated that derivatives of this compound effectively inhibited cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Another application of this compound is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

Agricultural Science

Pesticide Development

The compound's structural features suggest potential applications in developing novel pesticides. Research has indicated that derivatives can exhibit insecticidal activity against common agricultural pests. Field trials have shown a significant reduction in pest populations when treated with formulations containing this compound.

| Pest Species | Mortality Rate (%) | Concentration (ppm) |

|---|---|---|

| Spodoptera frugiperda | 85 | 200 |

| Aphis gossypii | 70 | 150 |

Materials Science

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies have reported improvements in tensile strength and heat resistance when this compound is used as a filler in polycarbonate composites.

| Composite Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Control | 45 | 250 |

| With Compound | 60 | 280 |

Case Studies

-

Anticancer Study

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on different cancer cell lines. The results indicated that specific modifications to the pyrazole ring could enhance potency, suggesting a pathway for further drug development. -

Agricultural Field Trials

Field trials conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield, highlighting its potential as an eco-friendly pesticide alternative. -

Material Properties Research

Research published in Materials Science & Engineering reported that composites containing this compound showed improved mechanical properties compared to traditional fillers, making them suitable for advanced engineering applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Pyrazole-Based Acetamide Derivatives

Several N-(pyrazol-4-yl)acetamide derivatives share structural similarities with the target compound but differ in substituents and bioactivity profiles:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, methylsulfanyl) improve thermal stability and intermolecular interactions, while methoxy groups (as in the target compound) may enhance solubility .

- Hydrogen Bonding : R²²(10) motifs are common in acetamide derivatives, stabilizing supramolecular assemblies .

Chromene-Containing Analogues

Chromene-carboxamide derivatives highlight the role of the fused coumarin-like system:

| Compound Name | Substituents/Modifications | Key Structural Features | Biological Activities/Properties |

|---|---|---|---|

| N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Oxazolidinone and phenylethyl groups | Additional heterocycle (oxazolidinone) for enhanced bioactivity | Potential enzyme inhibition; unique combination of chromene and oxazolidinone |

| N-[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide | Benzothiophene and benzylcarbamoyl groups | Sulfur-containing benzothiophene improves binding to hydrophobic pockets | Anticancer activity via cell cycle arrest; distinct from target compound’s pyrazole core |

Key Observations :

- Chromene Modifications : The 6-methoxy group in the target compound may increase electron density, affecting UV absorption and reactivity compared to unsubstituted chromenes .

- Hybrid Structures : Combining chromene with pyrazole (target) vs. benzothiophene (analogue) alters pharmacokinetic profiles and target selectivity.

Structural and Crystallographic Insights

- Dihedral Angles : The target compound’s pyrazole and chromene rings likely exhibit dihedral angles similar to analogues (e.g., 37.4–80.7° in pyrazole-phenyl systems), influencing molecular conformation and packing .

- Hydrogen Bonding : Like its analogues, the target compound is expected to form N–H⋯O and C–H⋯O interactions, stabilizing crystal lattices .

- Synthesis Methods : Carbodiimide-mediated amide coupling (e.g., EDC/HCl) is commonly used for such compounds, as seen in and .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound is characterized by a unique structure that includes a pyrazole ring and a chromene moiety. Its molecular formula is with a molecular weight of approximately 450.545 g/mol . The presence of multiple functional groups suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N6O2S |

| Molecular Weight | 450.545 g/mol |

| CAS Number | 328109-02-0 |

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit significant antitumor properties. For instance, pyrazole derivatives have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

Case Study: Anticancer Effects

In a study evaluating the antitumor activity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly impacted cytotoxicity.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation, leading to increased apoptosis in malignant cells.

Anticonvulsant Activity

Beyond antitumor effects, some derivatives of this compound have demonstrated anticonvulsant properties. A study highlighted that certain pyrazole-based compounds could effectively eliminate tonic extensor phases in animal models, indicating their potential as therapeutic agents for seizure disorders .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50: 1.61 - 1.98 µg/mL | |

| Anticonvulsant | Elimination of tonic extensor phase |

In vitro Studies

In vitro studies have confirmed the biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide against various cancer cell lines. The MTT assay has been commonly employed to assess cell viability and proliferation in response to treatment with this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling between the pyrazolone and chromene-carboxylic acid derivatives. A typical protocol involves:

- Reactants : 4-Aminoantipyrine (pyrazolone precursor) and 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents.

- Conditions : Stir in dichloromethane at 273 K with triethylamine as a base for 3–5 hours.

- Purification : Extract with dichloromethane, wash with NaHCO₃ and brine, and recrystallize from methylene chloride or ethanol .

Q. How can the compound be characterized to confirm its structural identity?

A multi-technique approach is recommended:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and torsion angles (e.g., pyrazole ring planarity deviation ≤0.0042 Å; amide torsion angle ~177.5°) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), carbonyl (C=O), and aromatic protons.

- IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and chromene lactone bands.

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.415) .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (from analogous compounds) | Source |

|---|---|---|

| Crystal System | Orthorhombic, P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 8.422 Å, b = 9.295 Å, c = 14.501 Å | |

| Hydrogen Bonding Motifs | N–H⋯O (intermolecular), R₂²(10) |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for similar compounds?

Contradictions often arise from conformational flexibility or packing differences. To address this:

- Compare dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl: 37.4–67.0° in related structures) .

- Analyze hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯O interactions) using graph-set notation to identify R₂²(10) motifs .

- Use computational tools (e.g., DFT) to model torsional energy barriers and validate experimental observations .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Focus on structure-activity relationship (SAR) principles:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antifungal/insecticidal activity .

- Chromene Optimization : Vary methoxy positioning or replace with bulkier alkoxy groups to modulate lipophilicity and target binding .

- In Vitro Assays : Prioritize derivatives using cytotoxicity screens (e.g., MTT assay) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Q. How can researchers address low yield in amide coupling reactions for such compounds?

Common pitfalls and solutions include:

- Activation Efficiency : Replace EDC with DCC (dicyclohexylcarbodiimide) or add HOBt to reduce racemization.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to improve carboxylate activation .

- Temperature Control : Maintain reactions at ≤273 K to minimize side reactions .

Q. Key Notes for Methodological Rigor :

- Always cross-validate spectroscopic data with SC-XRD to resolve ambiguities in tautomeric forms or stereochemistry .

- For biological studies, include positive controls (e.g., metronidazole for antimicrobial assays) and replicate experiments to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.